

Proglumide Hemicalcium in Chronic Pancreatitis: A Technical Guide

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current research on **proglumide hemicalcium** as a potential therapeutic agent for chronic pancreatitis.

Proglumide, a non-selective cholecystokinin (CCK) receptor antagonist, has shown promise in preclinical and early-phase clinical studies by targeting the underlying inflammation and fibrosis characteristic of this debilitating disease.^{[1][2]} This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from both preclinical and clinical studies investigating the effects of proglumide in chronic pancreatitis.

Table 1: Preclinical Studies in Murine Models of Chronic Pancreatitis

Parameter	Model	Treatment Group	Outcome	Percentage Change	Reference
Pancreatic Weight	CDE Diet & Cerulein-Induced	Proglumide	Decreased	Not Specified	[3]
Serum Lipase	CDE Diet & Cerulein-Induced	Proglumide	Improved	Not Specified	[3]
Amylase mRNA Expression	Not Specified	Proglumide	Decreased	44%	[3]
Collagen-4 mRNA Expression	Not Specified	Proglumide	Decreased	38%	[3]
TGFβR2 Gene Expression	Not Specified	Proglumide	Decreased	25%	[3]
Histological Scores (Inflammation, Fibrosis, ADM)	CDE Diet & Cerulein-Induced	Proglumide	Significantly Reduced	Not Specified	[3]

ADM: Acinar Ductal Metaplasia; CDE: Choline-Deficient, Ethionine-Supplemented; TGFβR2: Transforming Growth Factor-beta Receptor 2.

Table 2: Phase 1 Open-Label Clinical Trial in Patients with Chronic Pancreatitis

Parameter	Baseline (Mean ± SEM)	Week 12 with Proglumide (Mean ± SEM)	Percentage Change	p-value	Reference
Patient Demographics	N=8, Age: 48 years (range 21-68)	-	-	-	[1]
Pain Scores					
Numeric Rating Scale (0-10)	7.6 ± 0.5	3.6 ± 1.0	-53%	p=0.007	[1]
COMPAT-SF	32.2 ± 2.2	22.5 ± 4.1	-30%	p=0.02	[1]
NIH PROMIS	66.3 ± 1.6	56.5 ± 4.1	-15%	p=0.01	[1]
Inflammatory Marker					
C-Reactive Protein	Not Specified	Decreased	-25%	Not Specified	[1]
MicroRNA Biomarkers					
Inflammation- associated (miR-122-5p, etc.)	Baseline	Significantly Changed	Not Specified	Not Specified	[1]
Fibrosis- associated (miR-185-5p, etc.)	Baseline	Significantly Changed	Not Specified	Not Specified	[1]

COMPAT-SF: Comprehensive Pain Assessment Tool-Short Form; NIH PROMIS: National Institutes of Health Patient-Reported Outcomes Measurement Information System; SEM:

Standard Error of the Mean.

Experimental Protocols

This section details the methodologies employed in key preclinical and clinical studies of proglumide in chronic pancreatitis.

Preclinical Murine Models of Chronic Pancreatitis

Two primary murine models were utilized to investigate the effects of proglumide on chronic pancreatitis.[3]

2.1.1. Cerulein-Induced Chronic Pancreatitis Model (Reversal Study)

- Objective: To determine if proglumide could reverse existing features of chronic pancreatitis.
- Animal Model: Mice.
- Induction of Pancreatitis: Repetitive intraperitoneal injections of cerulein over a six-week period to establish chronic pancreatitis.
- Treatment: Following the induction phase, mice were divided into two groups: one group received proglumide-supplemented drinking water, and the control group received regular drinking water.
- Endpoints:
 - Histological scoring of inflammation, fibrosis, and acinar ductal metaplasia (ADM) in pancreatic tissue.
 - Measurement of serum lipase levels.
 - Analysis of pancreatic mRNA expression of relevant genes (amylase, collagen-4, TGFβR2).

2.1.2. Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model (Prevention and Reversal Studies)

- Objective: To assess the preventative and reversal effects of proglumide on chronic pancreatitis.
- Animal Model: Mice.
- Induction of Pancreatitis: A modified 75% CDE diet was administered for 18 weeks to induce chronic inflammation and fibrosis.
- Treatment:
 - Prevention Arm: One group of mice received a CDE diet with proglumide-supplemented water from the start.
 - Reversal Arm: Another group was first fed the CDE diet to establish pancreatitis, followed by treatment with proglumide.
- Endpoints:
 - Measurement of pancreatic weight.
 - Histological scoring for inflammation, fibrosis, and ADM.
 - Serum lipase level assessment.

Phase 1 Open-Label Clinical Trial (ProCP Trial)

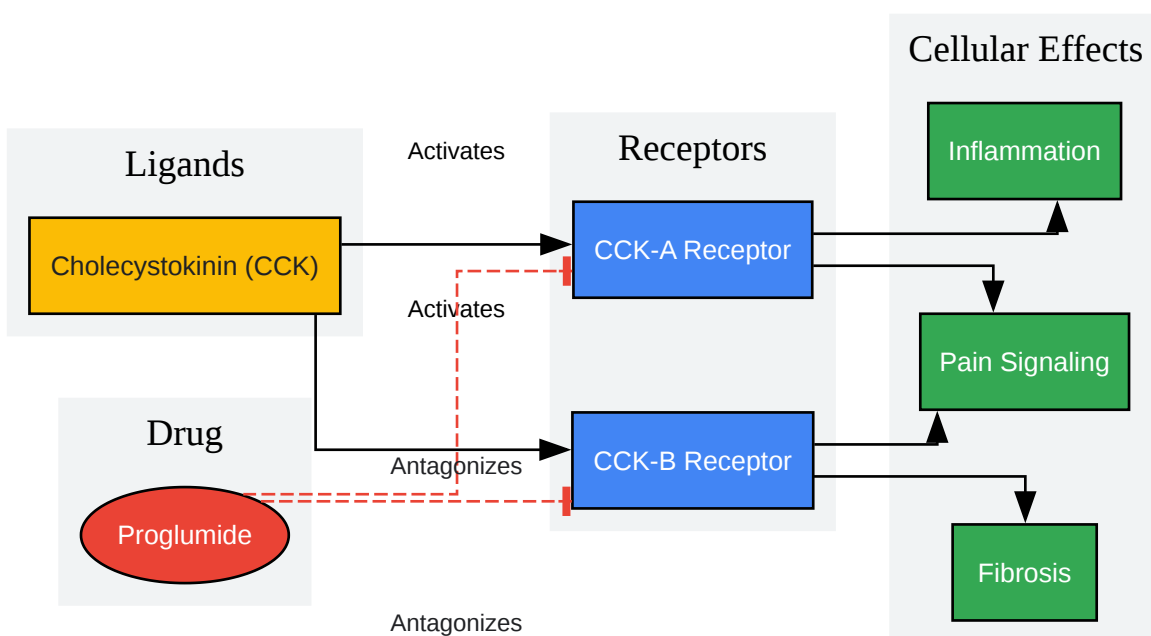
- Objective: To evaluate the safety and preliminary efficacy of proglumide in reducing pain in patients with chronic pancreatitis.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Study Design: A prospective, open-label, single-center safety study.[\[4\]](#)[\[5\]](#)
- Participants: Eight subjects aged 18-75 with clinical and radiographic evidence of chronic pancreatitis and moderate to severe pain (pain score of at least 5 on a 0-10 numeric scale).[\[1\]](#)[\[7\]](#)
- Treatment Protocol:

- Observation Period (4 weeks): Baseline pain levels were established using pain surveys and diaries.[4][5]
- Treatment Period (12 weeks): Patients received oral proglumide at a dose of 400 mg three times daily (total daily dose of 1200 mg).[4][5] The dose could be reduced to 800 mg per day in case of side effects.[4][5]
- Follow-up (4 weeks): A safety visit was conducted four weeks after the discontinuation of the study medication.[4][5]
- Primary Endpoint: Safety and tolerability of proglumide.
- Secondary Endpoints:
 - Change in pain scores assessed by the Numeric Rating Scale, COMPAT-SF, and NIH PROMIS at baseline and every four weeks during treatment.[1][8]
 - Changes in blood chemistry and inflammatory markers (e.g., C-reactive protein).[1]
 - Alterations in a blood-based microRNA biomarker panel for pancreatic inflammation and fibrosis at baseline and week 12.[1][5]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of proglumide and the workflows of the described studies.

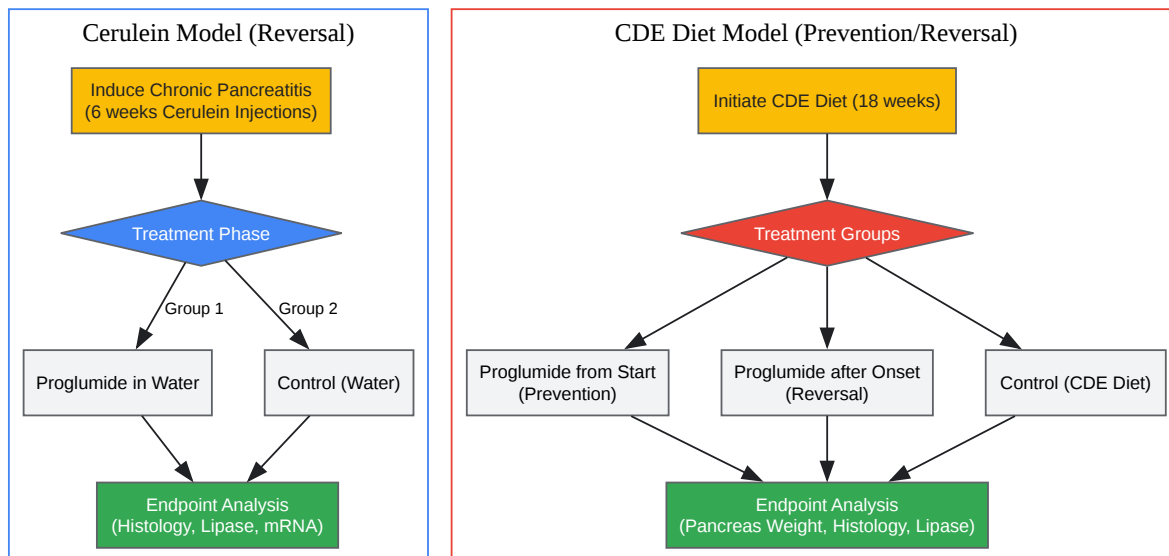
Signaling Pathway of Proglumide in Chronic Pancreatitis



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Caption: Proglumide's mechanism of action in chronic pancreatitis.

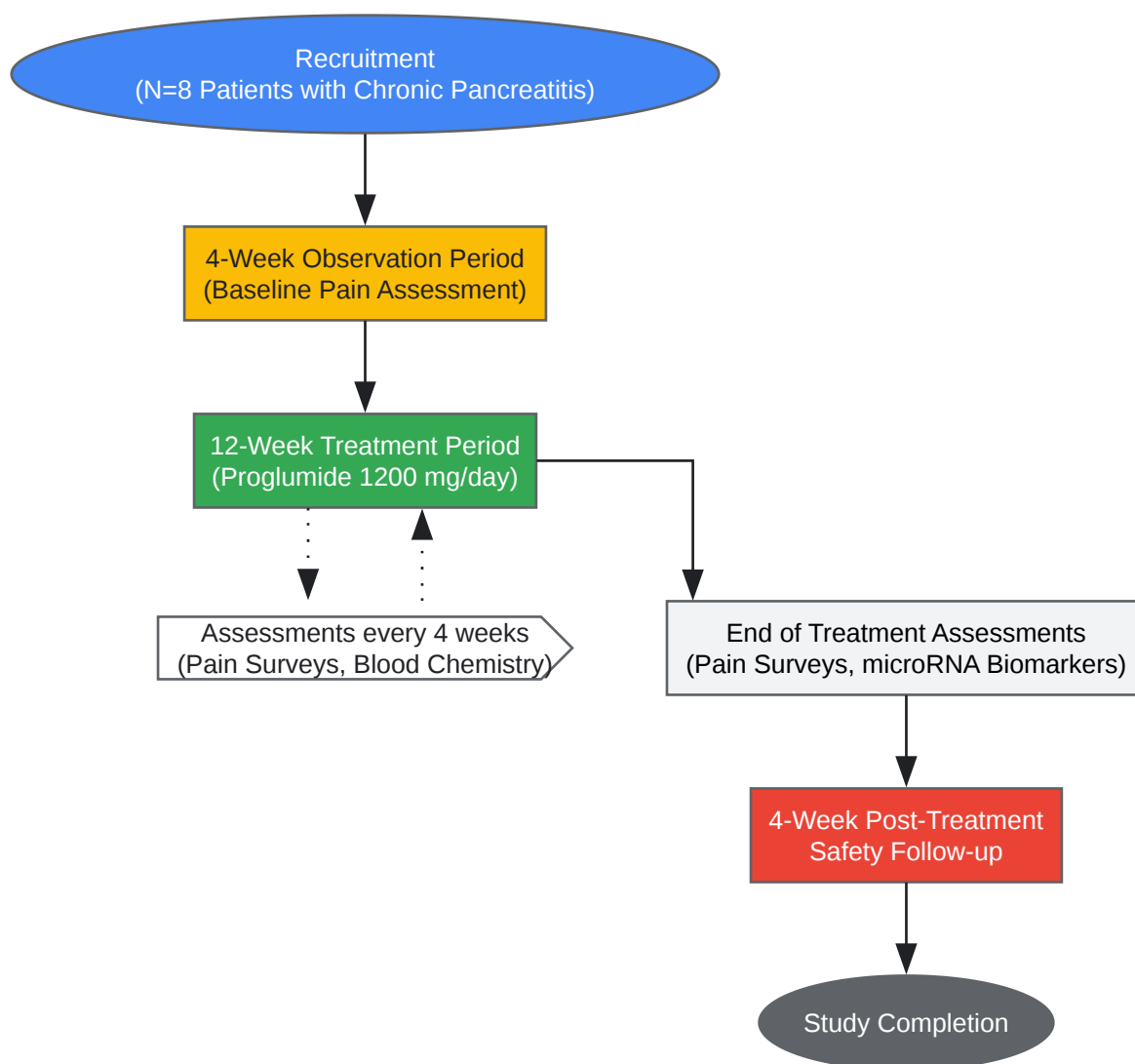
Experimental Workflow for Preclinical Murine Studies



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Caption: Workflow of preclinical studies in murine models.

Experimental Workflow for the Phase 1 Clinical Trial



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Caption: Workflow of the Phase 1 open-label clinical trial.

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